molecular formula C18H17NO3 B2662462 N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide CAS No. 1396846-12-0

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide

Cat. No.: B2662462
CAS No.: 1396846-12-0
M. Wt: 295.338
InChI Key: QDEYCPQPNPUZIB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide is an organic compound that features a furan ring and a naphthalene moiety The presence of these two distinct aromatic systems makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide typically involves the reaction of 2-furoic acid with naphthalene-1-carboxylic acid. The process can be carried out under microwave-assisted conditions to improve yield and reduce reaction time. Common reagents used in this synthesis include coupling agents like DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave reactors and efficient coupling reagents can be expected to play a significant role in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and naphthalene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of STAT3, a protein involved in cell signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide is unique due to its dual aromatic systems, which provide a versatile platform for various chemical modifications

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(21,16-10-5-11-22-16)12-19-17(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEYCPQPNPUZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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